molecular formula C9H6N4O B1608114 8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline CAS No. 304869-93-0

8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline

Cat. No.: B1608114
CAS No.: 304869-93-0
M. Wt: 186.17 g/mol
InChI Key: BPXOLPGZIZVZCT-UHFFFAOYSA-N
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Description

This compound is characterized by a fused ring system consisting of an oxadiazole ring and a cinnoline ring, with a methyl group attached to the oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline typically involves the reaction of 3-nitramino-4-phenylfurazan with electrophilic agents. The process can be carried out using phosphorus anhydride or oleum, or by employing O-methyl derivatives of 3-nitramino-4-phenylfurazan with acids such as sulfuric acid, methanesulfonic acid, trifluoroacetic acid, and boron trifluoride etherate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that appropriate safety and environmental regulations are followed.

Chemical Reactions Analysis

Types of Reactions

8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as nitric acid and hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Electrophilic agents: Such as sulfuric acid and boron trifluoride etherate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines .

Scientific Research Applications

8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    [1,2,5]Oxadiazolo[3,4-f]cinnoline: Lacks the methyl group present in 8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline.

    [1,2,4]Oxadiazole: A different regioisomer with distinct chemical properties.

    [1,3,4]Oxadiazole: Another regioisomer with unique characteristics.

Uniqueness

This compound is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This compound’s fused ring system also contributes to its distinct properties compared to other oxadiazole derivatives .

Properties

IUPAC Name

8-methyl-[1,2,5]oxadiazolo[3,4-f]cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c1-5-4-6-7(11-10-5)2-3-8-9(6)13-14-12-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXOLPGZIZVZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC3=NON=C32)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371703
Record name 8-methyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304869-93-0
Record name 8-methyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 2
8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 3
8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 4
8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 5
8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 6
8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline

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